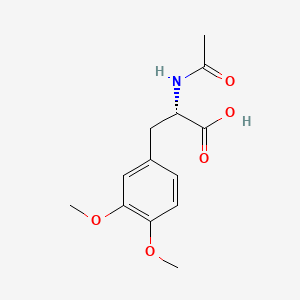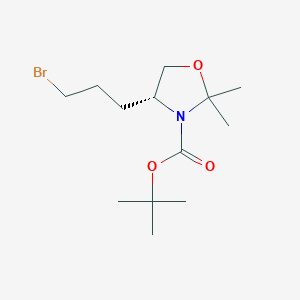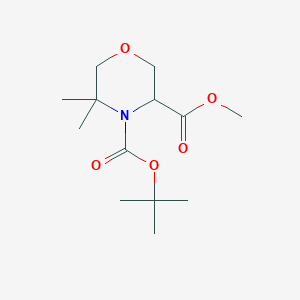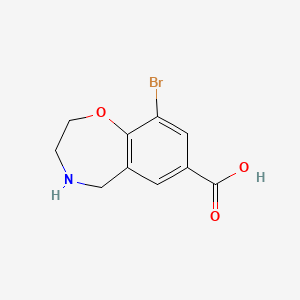
4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole: is a heterocyclic compound that features a benzotriazole ring substituted with a bromine atom at the fourth position and a cyclopropyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-1,2,3-benzotriazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Products: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as benzotriazole oxides.
Reduction Products: Dehalogenated benzotriazoles.
Coupling Products: Aryl or vinyl-substituted benzotriazoles.
Aplicaciones Científicas De Investigación
Chemistry: 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for pharmaceutical development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparación Con Compuestos Similares
1H-1,2,3-benzotriazole: Lacks the bromine and cyclopropyl substituents, making it less reactive in certain chemical reactions.
4-bromo-1H-1,2,3-benzotriazole: Similar structure but without the cyclopropyl group, affecting its steric and electronic properties.
1-cyclopropyl-1H-1,2,3-benzotriazole:
Uniqueness: 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and cyclopropyl groups. These substituents confer distinct reactivity and stability, making it a versatile compound for various applications. The combination of these groups enhances its potential as a building block in organic synthesis and as a bioactive molecule in pharmaceutical research.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
4-bromo-1-cyclopropylbenzotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8-9(7)11-12-13(8)6-4-5-6/h1-3,6H,4-5H2 |
Clave InChI |
RISJXQYOVOCREU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C3=C(C(=CC=C3)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid](/img/structure/B13503107.png)
![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)







![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)
![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)

